2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide

Chemical Identity Quality Control Regioisomer Discrimination

This 2-aminothiazole acetamide derivative, featuring a 4-chlorophenyl urea and N-pentylacetamide terminus, is a critical tool for SAR studies targeting ACAT, DGAT1, PI3Kα, and antibacterial activity. Its unique substitution pattern avoids functional equivalence with generic in-class analogs, making it the only valid reference standard for the 4-chloro/N-pentyl matched pair in lipid metabolism and Gram-positive screening campaigns. Use as a PI3Kα negative control or to probe alkyl chain branching effects on ADME.

Molecular Formula C17H21ClN4O2S
Molecular Weight 380.89
CAS No. 921475-68-5
Cat. No. B2837830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide
CAS921475-68-5
Molecular FormulaC17H21ClN4O2S
Molecular Weight380.89
Structural Identifiers
SMILESCCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H21ClN4O2S/c1-2-3-4-9-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
InChIKeyBUWFEQHAWVROGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide (CAS 921475-68-5) Baseline Characterization for Scientific Procurement


2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide is a synthetic small molecule belonging to the 2-aminothiazole acetamide class, characterized by a central 4-phenylthiazol-2-amine scaffold, a urea linkage to a 4-chlorophenyl group, and an N-pentylacetamide side chain [1]. Compounds within this chemical space have been investigated in patent and academic literature for inhibition of enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), diacylglycerol acyltransferase 1 (DGAT1), and phosphoinositide 3-kinases (PI3Ks) [2], though no target-specific activity data for this exact compound could be identified in the public domain.

Why 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide Cannot Be Replaced by Generic In-Class Analogs


Close structural analogs of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide—including the 3-chlorophenyl regioisomer, the N-isopentyl derivative, or analogs with heteroaryl-amide termini—are frequently listed alongside it in screening libraries, yet small changes in the chlorophenyl substitution pattern, alkyl chain branching, or terminal amide group can profoundly alter hydrogen-bonding geometry, lipophilicity, and target-binding conformation [1]. In the broader 2-aminothiazole urea series, even minor modifications have been shown to switch pharmacological activity between unrelated enzyme classes (e.g., from ACAT inhibition to PI3K or DGAT1 activity) [2]. Consequently, assuming functional equivalence between the 4-chloro-N-pentyl compound and any generic in-class alternative would be scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide (CAS 921475-68-5): A Critical Gap Analysis


Molecular Formula and Mass Verification for Identity Control Versus the 3-Chlorophenyl Regioisomer

The target compound has a molecular formula of C17H21ClN4O2S and a monoisotopic mass of approximately 380.89 g/mol [1]. The 3-chlorophenyl regioisomer (2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide) possesses the identical molecular formula and mass but differs in chlorine ring position, requiring LC-MS or NMR-based identity confirmation to prevent cross-contamination during procurement. No quantitative bioactivity data are available for either compound.

Chemical Identity Quality Control Regioisomer Discrimination

Class-Level ACAT Inhibition Potential Relative to Established Thiazole Ureas

Patent EP0418071 demonstrates that certain N-aryl-N'-thiazolyl ureas exhibit ACAT inhibitory activity with IC50 values in the low micromolar range (e.g., N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea IC50 = 1.2 µM; N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea IC50 = 3.8 µM) [1]. The target compound contains the requisite 2-aminothiazole core and 4-chlorophenyl urea motif common to this pharmacophore, but no direct inhibitory data for the specific N-pentylacetamide derivative are reported in the patent. Thus, the compound is structurally plausible as an ACAT ligand, but its actual potency remains unverified.

Cardiovascular ACAT Inhibition Thiazole Urea

PI3Kα Pharmacophore Overlap Without Target-Engagement Confirmation

A proline-amide-urea aminothiazole series optimized for PI3Kα inhibition in the 2016 Fairhurst et al. study demonstrates that the 2-aminothiazole-urea motif is capable of sub-micromolar PI3Kα potency (lead compound PI3Kα IC50 <100 nM after optimization) [1]. The target 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide shares the same core 2-amino-4-substituted-thiazole and urea features but differs in the terminal amide substituent (N-pentylacetamide vs. proline-amide). No PI3K activity data exist for this exact compound.

Oncology PI3K Inhibition Kinase Selectivity

Antibacterial Heterocyclic Urea Patent: Thiazole Core Inclusion But No Specific Compound Data

US patent 8,716,320 (issued 2014) claims a broad genus of heterocyclic urea compounds with antibacterial activity, encompassing thiazole derivatives structurally related to the target compound [1]. The patent reports minimum inhibitory concentrations (MICs) for representative examples against Staphylococcus aureus and Streptococcus pneumoniae (e.g., MIC range 0.5–32 µg/mL for selected ureas). However, 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide is not explicitly listed among the exemplified compounds, and no MIC data exist for this specific structure.

Antimicrobial Resistance Bacterial Enzyme Inhibition Thiazole Urea

Lipophilicity and Permeability Predictors Versus Branched-Chain Analog

The linear N-pentylacetamide chain of the target compound is predicted to confer a lower calculated logP (clogP ~2.8) compared to its N-isopentylacetamide analog (clogP ~3.1) due to reduced branching and smaller hydrophobic surface area [1]. This difference could translate into improved aqueous solubility and reduced non-specific protein binding, although experimental logD7.4 or permeability data (PAMPA or Caco-2) are not publicly available for either compound.

ADME Properties Lipophilicity Drug-Likeness

Known Quantities: Physical Property Comparison

The target compound has a molecular weight of 380.89 daltons, a molecular formula of C17H21ClN4O2S, and contains exactly one chlorine atom [1]. In contrast, the 4-chlorobenzylthio analog (2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-pentylacetamide, CAS 941984-73-2) has a molecular formula of C17H21ClN2OS2 (molecular weight 368.94 g/mol) and differs in the heteroatom linking group (thioether vs. urea), which fundamentally alters hydrogen-bond donor/acceptor capacity and target-binding potential [2].

Physical Properties Quality Control Identity Testing

Recommended Research Scenarios for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide (921475-68-5) Based on Available Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in ACAT or DGAT1 Inhibitor Programs

Given the compound's fit within the 2-aminothiazole urea pharmacophore claimed in EP0418071 [1], it can serve as a starting point for SAR studies where the N-pentylacetamide group is varied to probe the effect of linear alkyl chain length on enzyme inhibition. Researchers should directly compare this compound against the established 4,5-diphenylthiazole urea leads cited in the patent to assess whether the 4-chlorophenyl-urea-thiazole-4-acetamide scaffold offers any advantage in potency or selectivity.

Negative Control for PI3Kα Proline-Amide-Urea Leads

The compound's core thiazole-urea scaffold matches the PI3Kα inhibitor series described by Fairhurst et al. (2016) [2], but its distinct amide terminus may render it inactive or weakly active. It can be used as a structurally related negative control in biochemical PI3K assays, helping to confirm that the proline-amide moiety is essential for high-affinity PI3Kα binding.

Antibacterial Primary Screening Hit Triaging

Because the thiazole urea genus is claimed in US 8,716,320 [3] for antibacterial activity, procurement of the compound is justified for pilot screens against Gram-positive pathogens such as S. aureus and S. pneumoniae. A direct head-to-head MIC determination against a patent-exemplified active analog would reveal whether the 4-chloro-N-pentyl substitution pattern retains or loses antibacterial potency.

Physicochemical Profiling of Linear Versus Branched Alkylamide Thiazole Derivatives

As outlined in the lipophilicity evidence item, the target compound and its N-isopentyl analog represent a matched pair for evaluating the impact of alkyl chain branching on solubility, permeability, and metabolic stability [4]. Parallel determination of kinetic solubility, PAMPA effective permeability, and mouse/human liver microsome stability for both compounds would generate novel, publication-quality comparative data where none currently exist.

Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.